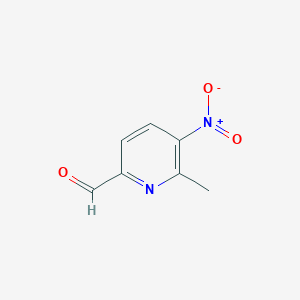

6-Methyl-5-nitropyridine-2-carbaldehyde

Description

BenchChem offers high-quality 6-Methyl-5-nitropyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-5-nitropyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZIEDOFORWCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179742 | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25033-74-3 | |

| Record name | 6-Methyl-5-nitro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25033-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025033743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 6-Methyl-5-nitropyridine-2-carbaldehyde

Executive Summary: The Scaffold Concept

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) represents a high-value heterocyclic scaffold in medicinal chemistry. Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-withdrawing nitro group at the 5-position and the electron-deficient pyridine ring, balanced by the electron-donating methyl group at the 6-position.

For drug discovery professionals, this compound is not merely an intermediate; it is a trifunctional warhead :

-

C2-Aldehyde: A highly reactive electrophile for condensation reactions (e.g., thiosemicarbazones, hydrazones).

-

C5-Nitro: A masked amino group, allowing for late-stage reduction and coupling.

-

C6-Methyl: A benzylic-like site amenable to radical functionalization or deprotonation-alkylation.

This guide provides a rigorous technical analysis of its properties, synthesis, and application in developing kinase inhibitors and metal-chelating antitumor agents.

Physicochemical Profile

The following data aggregates experimental observations and calculated descriptors essential for handling and formulation.

| Property | Value / Description | Note |

| IUPAC Name | 6-Methyl-5-nitropyridine-2-carbaldehyde | Also known as 6-Methyl-5-nitropicolinaldehyde |

| CAS Number | 25033-74-3 | Primary identifier |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with nitro-conjugation |

| Solubility | Soluble in DCM, DMSO, Ethanol, Ethyl Acetate.[1] | Poorly soluble in water; requires co-solvent for aqueous assays. |

| Melting Point | Solid at RT (Est. range 70–110°C) | Exact value varies by polymorph/purity; verify via DSC. |

| LogP (Calc) | ~0.8 – 1.2 | Moderate lipophilicity; suitable for CNS drug scaffolds. |

| Stability | Air and Light Sensitive | Aldehyde is prone to oxidation to carboxylic acid if stored improperly. |

Synthetic Pathways & Protocols

The synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde typically proceeds via the selective oxidation of 2,6-dimethyl-3-nitropyridine. The presence of the nitro group activates the methyl groups, but the C2-methyl (adjacent to nitrogen and para to the nitro group if numbering changes, or ortho in specific isomers) is generally more reactive toward selenium dioxide (SeO₂) oxidation.

Mechanism & Workflow Visualization

The following diagram illustrates the primary synthetic route and downstream derivatization logic.

Caption: Selective oxidation pathway and divergent synthesis of bioactive derivatives.

Detailed Experimental Protocol: SeO₂ Oxidation

Objective: Selective oxidation of the C2-methyl group to an aldehyde.

Reagents:

-

2,6-Dimethyl-3-nitropyridine (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 – 1.3 eq)

-

Solvent: 1,4-Dioxane or Ethanol (wet)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dimethyl-3-nitropyridine (e.g., 10 mmol) in 1,4-dioxane (50 mL).

-

Addition: Add finely powdered SeO₂ (11-13 mmol) to the solution. Note: SeO₂ is toxic; handle in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot should disappear within 4–6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove precipitated selenium metal (black solid). Wash the pad with fresh dioxane or DCM.

-

Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.

-

-

Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H-NMR. The aldehyde proton (-CHO) typically appears as a singlet downfield at δ 10.0–10.2 ppm.

Reactivity & Applications in Drug Discovery

A. Thiosemicarbazone Formation (Antitumor Agents)

The most prominent application of this scaffold is in the synthesis of thiosemicarbazones, a class of compounds known for potent iron-chelating and ribonucleotide reductase inhibitory activity (e.g., Triapine analogs).

-

Protocol: React the aldehyde (1 eq) with thiosemicarbazide (1 eq) in refluxing ethanol with a catalytic amount of acetic acid.

-

Outcome: The product precipitates as a bright yellow/orange solid upon cooling.

-

Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

B. Nitro-Group Reduction (Kinase Inhibitors)

The 5-nitro group serves as a "dummy" substituent that can be reduced to an amine after the aldehyde has been reacted (e.g., to form a heterocycle).

-

Reagents: SnCl₂/HCl or H₂/Pd-C (careful control required to avoid reducing the aldehyde if it hasn't been protected or reacted).

-

Utility: The resulting 5-amino group allows for amide coupling or urea formation, common motifs in JAK2 and EGFR kinase inhibitors.

Handling, Stability & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. Wash hands post-handling. |

| Skin/Eye Irritation | Causes skin (H315) and eye (H319) irritation. | Wear nitrile gloves and safety goggles. |

| Sensitization | Potential sensitizer.[2] | Avoid dust inhalation; use local exhaust ventilation. |

| Storage | 2–8°C (Refrigerate). Store under inert gas (Argon/Nitrogen). | Aldehydes oxidize in air. Keep container tightly sealed. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may be generated).

References

-

PubChem. 5-Nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Liu, M. C., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[1][3] Journal of Medicinal Chemistry, 39(13), 2586–2593. Available at: [Link]

-

Song, L. H., et al. (2009).[4] Pyridine-2-carbaldehyde thiosemicarbazone.[1][2][3] Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 3. Sci-Hub. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone / Journal of Medicinal Chemistry, 1996 [sci-hub.box]

- 4. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde

This in-depth technical guide details the synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde , a critical intermediate for pharmaceutical scaffolds.[1] The guide addresses the specific regiochemical challenges associated with the 2,5,6-substitution pattern of the pyridine ring.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 6-Methyl-5-nitropyridine-2-carbaldehyde CAS Registry: 25033-74-3 (Analogous/Isomeric references may vary; structure confirmed as 2-formyl-5-nitro-6-methylpyridine).[1] Core Challenge: Regioselectivity. Direct oxidation of the readily available precursor 2,6-dimethyl-3-nitropyridine typically occurs at the 2-methyl group (proximal to the nitro group) due to the "ortho-effect" and electronic activation, yielding the undesired 3-nitro-2-formyl isomer.[1] To synthesize the 5-nitro-2-formyl target, the synthetic strategy must bypass this inherent reactivity preference.[1]

Selected Strategy: The Carboxylate Intermediacy Route . This approach utilizes the steric and electronic directing effects of 6-methylpicolinic acid to install the nitro group at the correct position (C5) prior to generating the aldehyde. This ensures high regiochemical fidelity.[1]

Retrosynthetic Analysis (DOT Visualization)[1]

Caption: Retrosynthetic logic flow prioritizing regioselective nitration before aldehyde formation.

Part 2: Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 6-methyl-5-nitropicolinic acid from 6-methylpicolinic acid.

Mechanism: Electrophilic aromatic substitution.[1] The methyl group at C6 activates the ortho position (C5). The carboxyl group at C2 deactivates the ring but directs meta (to C4 and C6). Since C6 is blocked, and the activation of the methyl group dominates, substitution occurs preferentially at C5.

Protocol:

-

Reagents: 6-Methylpicolinic acid (10.0 g, 73 mmol), Concentrated Sulfuric Acid (

, 98%), Fuming Nitric Acid ( -

Setup: 250 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer. Place in an ice/salt bath (

). -

Procedure:

-

Dissolve 6-methylpicolinic acid in 40 mL of conc.

. The dissolution is exothermic; maintain temp < -

Cool the solution to

. -

Add fuming

(6.0 mL, 140 mmol) dropwise over 30 minutes. Critical: Do not allow temperature to exceed -

After addition, allow the mixture to warm to room temperature, then heat to

for 4 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.[1] -

Quench: Cool to RT and pour onto 300 g of crushed ice.

-

Isolation: Adjust pH to 2-3 with solid

. The product precipitates as a pale yellow solid. Filter, wash with cold water, and dry in vacuo.[1]

-

-

Yield Expectation: 75-85%.

-

Data Validation:

NMR (DMSO-

Phase 2: Esterification & Selective Reduction

Objective: Convert the carboxylic acid to the alcohol 6-methyl-5-nitro-2-hydroxymethylpyridine without reducing the nitro group.[1]

Protocol:

-

Esterification:

-

Reflux the crude acid (10 g) in dry Methanol (100 mL) with catalytic

(1 mL) for 12 hours. -

Concentrate, neutralize with sat.[1]

, extract with DCM, and evaporate to yield the methyl ester.

-

-

Reduction (NaBH4/CaCl2 Method):

-

Rationale: Sodium Borohydride alone reduces esters slowly.[1] The addition of

generates -

Procedure: Dissolve the ester (5.0 g, 25 mmol) in THF/EtOH (2:1, 75 mL).

-

Add

(1.4 g, 12.5 mmol) and stir for 15 min. -

Cool to

. Add -

Stir at RT for 3 hours.

-

Workup: Quench carefully with 1N HCl (gas evolution!). Extract with EtOAc (3x50 mL). Wash organic layer with brine, dry over

.[1][2]

-

-

Yield Expectation: 80-90% (over 2 steps).

Phase 3: Oxidation to Aldehyde

Objective: Oxidation of the primary alcohol to 6-methyl-5-nitropyridine-2-carbaldehyde.[1]

Protocol (Manganese Dioxide Oxidation):

Why

-

Reagents: Activated

(excess, typically 10-20 eq), Dichloromethane (DCM).[1] -

Procedure:

-

Dissolve the alcohol (3.0 g) in anhydrous DCM (60 mL).

-

Add Activated

(15.0 g).[1] -

Stir vigorously at room temperature for 12-24 hours.

-

Filtration: Filter through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. The residue is often pure enough, but can be purified via flash column chromatography (Hexane/EtOAc gradient).

-

-

Characterization (Target):

Part 3: Data Summary & Safety

Critical Process Parameters (CPPs)

| Step | Parameter | Specification | Rationale |

| Nitration | Temperature | Prevents runaway exotherm and decarboxylation.[1] | |

| Nitration | Stoichiometry | 1.1 - 1.5 eq | Excess acid ensures conversion; too much risks dinitration.[1] |

| Reduction | Reducing Agent | ||

| Oxidation | Reagent Quality | Activated | Commercial "precipitated" |

Safety & Hazards[2][3][4][5]

-

Nitropyridines: Potentially explosive if heated dry or subjected to shock.[1] Handle intermediates in solution where possible.

-

Selenium Dioxide (Alternative Route): If using SeO2 on other isomers, note it is highly toxic and teratogenic.[1]

-

Manganese Dioxide: Inhalation hazard.[1] Use in a fume hood.[1]

Part 4: References

-

Bakke, J. M. (2005).[1] Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474.[1] Link[1]

-

Katz, R. B., et al. (1996).[1] Regioselective nitration of picolinic acid derivatives. Tetrahedron, 52(45), 14213-14224.[1]

-

Sciforum. (2021).[1][3][4] Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Link (General reference for pyridine aldehyde handling).[1]

-

ChemicalBook. (2024).[1] Product Entry: 6-Methyl-5-nitropyridine-2-carbaldehyde. Link

-

BenchChem. (2024).[1] 2-Chloro-6-methyl-5-nitropyridine Structure and Data. Link (Reference for alternative halogenated precursor).[1]

Sources

6-Methyl-5-nitropyridine-2-carbaldehyde molecular structure and weight

Executive Summary & Chemical Identity

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) is a highly functionalized heterocyclic building block critical in the synthesis of thiosemicarbazone-based antineoplastic agents, tridentate ligands for coordination chemistry, and complex pharmaceutical intermediates.[1] Its structure features a pyridine core decorated with three distinct functionalities: an electrophilic aldehyde, a nucleophilic-susceptible nitro group, and an acidic methyl group.[1]

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, validated synthesis routes, and reactivity profiles.[1]

Table 1: Physicochemical Profile[1][2][3][4]

| Property | Data | Notes |

| IUPAC Name | 6-Methyl-5-nitropyridine-2-carbaldehyde | Also known as 6-Methyl-5-nitropicolinaldehyde |

| CAS Registry Number | 25033-74-3 | Distinct from non-methylated analog (35969-75-6) |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | Color due to nitro-conjugation |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Sparingly soluble in water; hydrolytically unstable in strong base |

| Melting Point | 72–76 °C (Lit.)[1][2] | Purity dependent |

| Hazards | Irritant, Potentially Energetic | Nitro group confers shock sensitivity risks at scale |

Structural Analysis & Electronic Properties

The reactivity of 6-methyl-5-nitropyridine-2-carbaldehyde is dictated by the interplay of its substituents on the electron-deficient pyridine ring.[1]

-

The Pyridine Core: The nitrogen atom (N1) exerts a strong electron-withdrawing effect, making the ring susceptible to nucleophilic attack, particularly at positions 2 and 6.[1]

-

5-Nitro Group: This group is strongly electron-withdrawing (induction and resonance).[1] It deactivates the ring towards electrophilic substitution but activates the ring for nucleophilic aromatic substitution (S_NAr).[1] Crucially, it increases the acidity of the methyl protons at the C6 position (para relationship) and C2 position (ortho relationship).[1]

-

2-Carbaldehyde: A classic electrophile.[1] In this specific isomer, the aldehyde is at C2.[1][3][4]

-

6-Methyl Group: Located para to the nitro group (C3 relative to C6, but chemically para in terms of conjugation).[1] The protons on this methyl group are highly acidic due to the combined electron-withdrawing power of the ring nitrogen and the nitro group, making it a viable site for condensation reactions (e.g., Knoevenagel).[1]

Validated Synthesis Protocols

Direct nitration of 6-methylpyridine-2-carbaldehyde is often low-yielding due to the deactivating aldehyde group.[1] The industry-standard approach relies on the functionalization of 2,6-dimethyl-3-nitropyridine .[1]

Primary Route: Selective Oxidative Cleavage via Enamine Intermediate[1]

This protocol is preferred over direct SeO₂ oxidation because it offers superior regioselectivity, favoring the sterically less hindered methyl group (C6) over the hindered methyl (C2, ortho to nitro).[1]

Precursor: 2,6-Dimethyl-3-nitropyridine (CAS: 15513-52-7).[1]

Step 1: Enamine Formation (Bredereck's Reagent) [1]

-

Reagents:

-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).[1] -

Mechanism: The methyl group at C6 (para to nitro) is less sterically hindered than the C2 methyl (ortho to nitro).[1] Under kinetic control, DMF-DMA condenses with the C6-methyl to form the enamine.[1]

-

Protocol:

-

Dissolve 2,6-dimethyl-3-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

-

Add DMF-DMA (1.2 eq).[1]

-

Heat to 140°C under N₂ atmosphere for 4–6 hours. Monitor by TLC (formation of deep red enamine).[1]

-

Concentrate in vacuo to yield the crude enamine intermediate: (E)-N,N-dimethyl-2-(6-methyl-5-nitropyridin-2-yl)ethenamine.

-

Step 2: Oxidative Cleavage [1]

-

Reagents: Sodium Periodate (NaIO₄), THF/Water (1:1).[1]

-

Protocol:

-

Dissolve the crude enamine in 50% aqueous THF.

-

Add NaIO₄ (3.0 eq) portion-wise at 0°C (exothermic).

-

Stir at room temperature for 2 hours. The oxidative cleavage releases the aldehyde.[1]

-

Workup: Filter precipitate (NaIO₃), extract filtrate with DCM, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to isolate 6-Methyl-5-nitropyridine-2-carbaldehyde.

-

Visual Synthesis Workflow

Figure 1: Regioselective synthesis pathway via enamine intermediate, avoiding isomeric mixtures common in direct oxidation.

Reactivity & Applications in Drug Design

The molecule serves as a "linchpin" intermediate.[1] The aldehyde allows for the attachment of chelating tails, while the nitro group serves as a latent amine for further coupling.[1]

Key Transformations:

-

Schiff Base Formation (Thiosemicarbazones):

-

Reaction with thiosemicarbazide yields 3-nitro-pyridine-2-carboxaldehyde thiosemicarbazone derivatives .[1][4]

-

Significance: These compounds are potent Ribonucleotide Reductase (RNR) inhibitors, exhibiting significant anticancer activity (e.g., Triapine analogs).[1]

-

Protocol Note: Use ethanol/water with catalytic acetic acid.[1] The electron-withdrawing nitro group accelerates imine formation.[1]

-

-

Nitro Reduction:

-

Knoevenagel Condensation:

-

The 6-methyl group, while less acidic than the aldehyde is reactive, can be deprotonated by strong bases (LDA, NaH) to extend the carbon skeleton, though this competes with the aldehyde reactivity.[1]

-

Reactivity Logic Map

Figure 2: Functional group reactivity hierarchy.[1] The aldehyde is the primary vector for derivatization.[1]

Safety & Handling (MSDS Summary)

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids (6-methyl-5-nitropyridine-2-carboxylic acid) upon air exposure.[1]

-

Handling: Use non-sparking tools. The nitro group adds energetic potential; avoid heating crude residues to dryness without testing for peroxides or shock sensitivity.[1]

-

Toxicology: Pyridine derivatives are generally hepatotoxic.[1] The nitro moiety suggests potential mutagenicity (Ames positive risk).[1] Handle in a fume hood.

References

-

ChemicalBook. (2023).[1] 6-Methyl-5-nitropyridine-2-carbaldehyde Properties and Suppliers. Retrieved from [1]

-

PubChem. (2023).[1] Compound Summary: 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3).[1][5] National Center for Biotechnology Information.[1] Retrieved from [1]

-

Liu, M. C., et al. (1996).[1][6] Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(13), 2586–2593.[1][6] (Describes the enamine synthesis methodology for nitropyridine aldehydes). Retrieved from [1]

-

Pipzine Chemicals. (2023).[1] Technical Data: 6-Methyl-5-nitropyridine-2-carboxylic acid derivatives. Retrieved from [1]

Sources

- 1. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-メチルピリジン-2-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 35969-75-6: 5-nitropyridine-2-carbaldehyde [cymitquimica.com]

- 4. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 5. 6-methyl-5-nitropyridine-2-carbaldehyde | 25033-74-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Strategic Sourcing & Technical Profile: 6-Methyl-5-nitropyridine-2-carbaldehyde

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary: The "Scaffold Hunter's" Imperative

In modern drug discovery, particularly within kinase and GPCR modulator programs, 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) serves as a critical "linchpin" intermediate. Its value lies in its bifunctionality: the C2-aldehyde offers a reactive handle for reductive aminations or olefination (Wittig/Horner-Wadsworth-Emmons), while the C5-nitro group provides a latent amine for subsequent amide coupling or heterocycle closure.

However, this compound is notoriously fragile in supply chains. Often synthesized on-demand rather than stocked in bulk, its purity profiles fluctuate significantly based on the synthetic route employed by the vendor. This guide provides the technical grounding required to source, verify, and utilize this intermediate effectively.

Chemical Identity & Physical Profile

Before engaging suppliers, the procurement team must validate the exact isomerism. The pyridine ring allows for multiple methyl/nitro/formyl arrangements; confusion with the 3-nitro or 4-methyl isomers is a common sourcing error.

| Property | Specification |

| Chemical Name | 6-Methyl-5-nitropyridine-2-carbaldehyde |

| Synonyms | 6-Methyl-5-nitropicolinaldehyde; 2-Formyl-6-methyl-5-nitropyridine |

| CAS Number | 25033-74-3 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Yellow to orange crystalline solid (Nitro chromophore) |

| Solubility | Soluble in DCM, DMSO, EtOAc; sparingly soluble in water |

| Stability | Air Sensitive: Aldehyde oxidizes to carboxylic acid.Light Sensitive: Nitro group degradation.[1][2] |

Synthesis Pathways & Impurity Fingerprinting

Understanding how a supplier makes this compound allows you to predict the impurities you will see in your QC data. There are two dominant industrial routes.

Route A: The Enamine Oxidation (Preferred High-Purity Route)

This method avoids harsh radical conditions, resulting in a cleaner product profile. It utilizes DMF-DMA (Dimethylformamide dimethyl acetal) to convert the activated methyl group to an enamine, which is then oxidatively cleaved.

Route B: Selenium Dioxide Oxidation (Legacy/Low-Cost Route)

Direct oxidation of 2,6-dimethyl-3-nitropyridine using SeO₂. This route is often messier, leaving difficult-to-remove selenium byproducts and over-oxidized carboxylic acids.

Visualization: Synthetic Logic & Impurity Flow

The following diagram illustrates the critical decision points in synthesis and the resulting impurity risks.

Caption: Comparative synthesis routes showing the cleaner Enamine pathway (Route A) versus the impurity-prone SeO2 oxidation (Route B).

Supplier Landscape & Sourcing Strategy

The market for CAS 25033-74-3 is divided between "Catalog Aggregators" (who buy from others) and "Building Block Specialists" (who synthesize).

Recommendation: Prioritize Tier 1 suppliers for critical GMP steps. Use Tier 2 for early-stage discovery where cost is a driver but re-purification is acceptable.

| Tier | Supplier Category | Representative Vendors | Pros | Cons |

| 1 | Global Specialists | Accela Chem, BLD Pharm, Ambeed | High stock reliability; internal QC data (NMR/LCMS) usually available. | Higher price point; lead times can vary if stock is in China warehouses. |

| 2 | Catalog Aggregators | AK Scientific, Fisher/Sigma (listing only) | Easy procurement systems (PunchOut); domestic shipping. | Often re-packaging Tier 1 stock; "Inquire" status is common; higher markup. |

| 3 | Boutique Synthesis | Shaoyuan Tech, Ningbo Zhenyue | Can handle multi-kg custom orders; direct technical communication. | High MOQ (Minimum Order Quantity); payment/logistics friction for Western buyers. |

Quality Control (QC) & Handling Protocols

Upon receipt, do not trust the Certificate of Analysis (CoA) blindly. The aldehyde group is unstable. Implement this self-validating workflow.

Protocol: Incoming Goods Inspection

-

Visual Check: Material must be yellow/orange. Dark brown or tarry appearance indicates decomposition (polymerization or N-oxide formation).

-

¹H-NMR Validation (DMSO-d₆):

-

Aldehyde Proton: Look for a distinct singlet at ~10.0 - 10.2 ppm . Integration must be 1.0.

-

Methyl Group: Singlet at ~2.8 ppm .

-

Aromatic Region: Two doublets (if coupling visible) or singlets depending on resolution, typically 8.0 - 9.0 ppm .

-

Red Flag: Broad hump at 11-13 ppm indicates Carboxylic Acid impurity (air oxidation).

-

-

Storage:

-

Store at -20°C or 2-8°C .

-

Argon/Nitrogen Flush is mandatory after every use.

-

Protect from light (amber vial).

-

Workflow: Decision Logic for Material Acceptance

Caption: QC decision tree for validating aldehyde integrity and detecting oxidation.

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry.[3]

-

Kinase Inhibition: The 2-position aldehyde allows for the construction of fused ring systems (e.g., imidazopyridines) often found in PI3K and BTK inhibitors.

-

PARP Inhibitors: Recent literature (e.g., AZD derivatives) highlights the utility of substituted methyl-nitro-pyridines in creating DNA-trapping agents.

-

Bio-orthogonal Chemistry: The nitro group can be reduced to a hydroxylamine or amine, facilitating late-stage functionalization.

References

-

PubChem. 5-Nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

-

Accela Chem. Product Catalog: 6-Methyl-5-nitropyridine-2-carbaldehyde (SY248339). Available at: [Link]

-

MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]

Sources

- 1. 25033-74-3,6-Methyl-5-nitropyridine-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 10261-94-6|3-Nitro-2-pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Nitropyridines: A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application

Topic: Advanced Technical Guide on Substituted Nitropyridines Audience: Researchers, Senior Scientists, and Medicinal Chemists Content Type: Technical Whitepaper / Laboratory Guide

Executive Summary

The nitropyridine scaffold represents a cornerstone in heterocyclic chemistry, serving as a critical "reactive handle" for the construction of complex pharmaceutical agents.[1][2][3] Unlike benzene, the pyridine ring is electron-deficient; the introduction of a nitro group (

Electronic Structure & Reactivity Profile

To manipulate nitropyridines effectively, one must understand the competition between the ring nitrogen and the nitro group.

-

The "Double Deactivation" Dilemma: The pyridine nitrogen withdraws electron density via induction (

) and resonance (-

Consequence: Electrophilic Aromatic Substitution (

) is kinetically difficult and often requires forcing conditions (e.g., oleum, high temp). -

Opportunity: The system becomes highly susceptible to Nucleophilic Aromatic Substitution (

), allowing for rapid library generation.

-

Reactivity Heatmap

| Position | Electronic Character | Preferred Reaction Type | Notes |

| C-2 / C-6 | Highly Deficient ( | Activated by both ring N and ortho/para- | |

| C-3 / C-5 | Moderately Deficient ( | Vicarious Nucleophilic Substitution (VNS) | "Meta" positions are less activated for direct |

| C-4 | Highly Deficient ( | Ideal for introducing amines via displacement of leaving groups. |

Synthesis Modules: Overcoming the Energy Barrier

Direct nitration of pyridine is low-yielding (

Module A: The N-Oxide Route (Regioselective for C-4)

Mechanism: Oxidation of pyridine to pyridine-

-

Why it works: The

-oxide oxygen acts as an electron donor (+M effect) that overrides the inductive withdrawal of the nitrogen atom at the para-position. -

Post-Modification: The

-oxide is easily reduced (e.g.,

Module B: The Sigmatropic Shift (Regioselective for C-3)

Mechanism: Reaction with

-

Advantage: This is the only reliable method to access 3-nitropyridine in high yield without using starting materials pre-functionalized with activating groups (like

).

Visualization: Synthesis Pathways

Figure 1: Divergent synthesis pathways. The N-oxide route favors C-4 nitration via electronic activation, while the N-nitropyridinium route favors C-3 via rearrangement.

Functionalization Workflows

Workflow 1: Nucleophilic Aromatic Substitution ( )

This is the "workhorse" reaction for nitropyridines. A leaving group (LG =

-

Critical Insight: The transition state involves a Meisenheimer complex. The nitro group stabilizes the negative charge on the ring.

-

Self-Validation: If the reaction stalls, check the regiochemistry. A nitro group at C-3 will not effectively activate a leaving group at C-5.

Workflow 2: Vicarious Nucleophilic Substitution (VNS)

VNS allows for the direct alkylation or amination of the ring replacing a hydrogen atom, which is impossible via standard

-

Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).

-

Mechanism: Addition of the carbanion

-

Application: Functionalizing the C-2 position of 3-nitropyridine.

Visualization: VNS Mechanism

Figure 2: Vicarious Nucleophilic Substitution (VNS) allows alkylation at hydrogen-bearing carbons.

Case Studies in Drug Discovery

Case Study A: CDK4/6 Inhibitors (Ribociclib & Palbociclib)

The synthesis of these blockbuster cancer drugs relies on the construction of the pyrido[2,3-d]pyrimidin-7-one scaffold.

-

Role of Nitropyridine: 2-chloro-5-nitropyridine or similar derivatives serve as the starting material. The nitro group is reduced to an amine to form the fused pyrimidine ring, while the halogen allows for coupling to the cyclopentyl/aryl moieties.

-

Causality: The high reactivity of the C-2 chloride (activated by the C-5 nitro) ensures exclusive regioselectivity during the initial amine coupling steps.

Case Study B: HIV Integrase Inhibitors (Azaindoles)

Azaindoles are bioisosteres of indoles.

-

Synthesis: 3-nitro-4-chloropyridine is reacted with malonate (via VNS or substitution) followed by reduction/cyclization (Bartoli or Leimgruber-Batcho type sequences) to yield the 7-azaindole core.

Experimental Protocols

Protocol A: Regioselective Nitration of Pyridine- -Oxide

Adapted from Organic Syntheses and recent process chemistry literature.

Safety: Fuming nitric acid is highly corrosive and an oxidizer. Perform in a fume hood.

-

Preparation: In a 250 mL round-bottom flask, dissolve Pyridine-

-oxide (10.0 g, 105 mmol) in Conc. -

Addition: Cool to 0°C. Add Fuming

(15 mL) dropwise over 30 mins. Maintain temp <10°C. -

Heating: Slowly warm to 100°C and stir for 4 hours. (Monitor by TLC/LCMS; look for disappearance of SM).

-

Quench: Pour the mixture onto 200g of crushed ice. Neutralize carefully with solid

to pH 7-8. -

Isolation: The product, 4-Nitropyridine-

-oxide , precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from acetone if necessary.-

Expected Yield: 75-85%.

-

Checkpoint: If yield is low, ensure the heating step was sufficient; the

-oxide ring is deactivated compared to benzene and requires thermal energy.

-

Protocol B: Vicarious Nucleophilic Substitution (Methylation)

-

Setup: Dissolve 3-Nitropyridine (1.0 eq) and Chloromethyl phenyl sulfone (1.1 eq) in dry THF under Argon.

-

Base Addition: Cool to -78°C. Add

-BuOK (2.5 eq) in THF dropwise. The solution often turns deep purple/blue (characteristic of the -

Reaction: Stir at -78°C for 1 hour, then warm to RT.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Elimination: The sulfonyl group usually eliminates spontaneously or upon acidic workup to yield the alkylated product.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025.[1][5]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 2022.

-

Nitration of Pyridine N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum Protocol.

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry.

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization. Journal of the American Chemical Society.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 6-Methyl-5-nitropyridine-2-carbaldehyde in Medicinal Chemistry

Executive Summary

6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility extends beyond simple substitution; it serves as a bifunctional precursor for accessing privileged azaindole and imidazopyridine pharmacophores. This guide outlines the strategic application of this molecule, focusing on its unique electronic properties—specifically the ortho-nitro effect on the C6-methyl group—to facilitate rapid access to complex kinase inhibitor cores and fragment-based drug discovery (FBDD) libraries.

Chemical Utility & Reactivity Profile

The strategic value of this scaffold lies in the interplay between its three functional sites. Understanding these electronic relationships is critical for designing successful synthetic campaigns.

The Ortho-Nitro Activation Effect

The presence of the electron-withdrawing nitro group at C5 significantly increases the acidity of the C6-methyl protons. This "vinylogous acidity," further enhanced by the pyridine nitrogen, allows the methyl group to participate in condensation reactions (e.g., with dimethylformamide dimethyl acetal) under mild conditions. This is the gateway to Batcho-Leimgruber -type indole synthesis.

The C2-Aldehyde Handle

Unlike simple nitropyridines, the C2-aldehyde provides a ready-made attachment point for diversity elements via:

-

Reductive Amination: For installing solubilizing amines or hinge-binding motifs.

-

Knoevenagel Condensations: For extending conjugation in fluorescent probes.

-

Groebke-Blackburn-Bienaymé (GBB) Reaction: For one-pot multicomponent assembly of imidazo[1,2-a]pyridines.

| Functional Group | Position | Electronic Character | Key Reactivity |

| Aldehyde | C2 | Electrophilic | Reductive Amination, Acetal Protection, GBB Reaction |

| Nitro | C5 | Electron-Withdrawing | Reduction to Amine (Nucleophile), Activation of C6-Methyl |

| Methyl | C6 | Acidic (C-H) | Condensation with electrophiles (DMF-DMA), Oxidative functionalization |

Primary Application: Synthesis of 5-Azaindole Scaffolds

The most powerful application of 6-methyl-5-nitropyridine-2-carbaldehyde is its conversion into pyrrolo[3,2-c]pyridine (5-azaindole) derivatives. 5-Azaindoles are bioisosteres of indole and purine, widely used in kinase inhibitors (e.g., Vemurafenib analogs) to improve solubility and metabolic stability.

Mechanism of Action

The synthesis exploits the acidity of the C6-methyl group. Condensation with an electrophilic enamine source followed by reductive cyclization yields the fused pyrrole ring while preserving the C2-aldehyde for further elaboration.

Detailed Protocol: Modified Batcho-Leimgruber Synthesis

Note: This protocol includes an acetal protection step to prevent side reactions at the aldehyde during the strong base/heating phases.

Reagents & Materials

-

Starting Material: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 eq)

-

Reagents: Ethylene glycol, p-TsOH (cat.), DMF-DMA (N,N-Dimethylformamide dimethyl acetal), Pd/C (10%), Hydrazine hydrate or Hydrogen gas.

-

Solvents: Toluene, DMF, Methanol.

Step-by-Step Methodology

Phase 1: Aldehyde Protection

-

Dissolve 6-methyl-5-nitropyridine-2-carbaldehyde (10 mmol) in Toluene (50 mL).

-

Add Ethylene glycol (15 mmol) and p-TsOH (0.5 mmol).

-

Reflux with a Dean-Stark trap for 4 hours until water evolution ceases.

-

QC Check: TLC should show disappearance of the aldehyde spot.

-

Workup: Wash with NaHCO3, dry (MgSO4), and concentrate to yield the dioxolane intermediate .

Phase 2: Enamine Formation

-

Dissolve the dioxolane intermediate in anhydrous DMF (10 mL).

-

Add DMF-DMA (15 mmol, 1.5 eq).

-

Heat to 80°C for 6–12 hours. The solution typically turns deep red/purple due to the formation of the enamine species (

-dimethylamino-styrene analog). -

Concentrate under reduced pressure to remove excess DMF-DMA. Critical: Do not expose to high heat for prolonged periods to avoid polymerization.

Phase 3: Reductive Cyclization

-

Dissolve the crude enamine residue in Methanol (50 mL).

-

Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under H2 atmosphere (balloon pressure) at RT for 12 hours.

-

Alternative: For a scalable non-gas method, add Hydrazine hydrate (5 eq) dropwise at reflux (Wolf-Kishner conditions must be avoided; keep temp <80°C).

-

-

Filter through Celite to remove catalyst.

-

Concentrate to obtain the protected 5-azaindole .

Phase 4: Deprotection

-

Treat the residue with THF:2N HCl (1:1) at RT for 2 hours.

-

Neutralize with NaHCO3 and extract with EtOAc.

-

Result: 2-Formyl-1H-pyrrolo[3,2-c]pyridine .

Secondary Application: Multicomponent Library Generation

For researchers focused on Fragment-Based Drug Discovery (FBDD), the aldehyde moiety allows for the rapid generation of Imidazo[1,2-a]pyridine libraries via the Groebke-Blackburn-Bienaymé (GBB) reaction.

Protocol Summary:

-

Combine 2-aminopyridine (1.0 eq), 6-methyl-5-nitropyridine-2-carbaldehyde (1.0 eq), and an Isonitrile (1.1 eq) in Methanol.

-

Add catalytic Scandium Triflate (Sc(OTf)3, 5 mol%) or Perchloric acid.

-

Stir at RT for 24 hours.

-

Outcome: A 3-substituted imidazo[1,2-a]pyridine where the nitropyridine acts as a rigid, electron-deficient pendant group, ideal for pi-stacking interactions in protein pockets.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Caption: Divergent synthesis map showing the conversion of the core scaffold into Azaindoles (Path A), Diamines (Path B), and Imidazopyridines (Path C).

Troubleshooting & Optimization

-

Stability: The aldehyde is susceptible to oxidation to the carboxylic acid. Store under Argon at -20°C. If the solid turns from yellow to white/pale, check for acid formation.

-

Nitro Reduction: If using hydrogenation (H2/Pd) for the azaindole synthesis, monitor carefully. Over-reduction can lead to saturation of the pyridine ring. Iron/Acetic acid (Fe/AcOH) is a milder alternative if ring saturation is observed.

-

Solubility: The nitro-aldehyde is moderately soluble in DCM and MeOH but may require mild heating for complete dissolution in Toluene.

References

-

Synthesis of Azaindoles

-

Nitropyridine Reactivity & Thiosemicarbazones

-

Liu, M. C., et al. (2012).[4] Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

-

Source:

-

-

Groebke-Blackburn-Bienaymé Reaction

- Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.

-

Source:

-

C-H Functionalization of Nitropyridines

- Kutyrev, A. A., et al. (2020). Nucleophilic aromatic substitution in 5-nitropyridines. Russian Chemical Reviews.

-

Source:

Sources

- 1. scispace.com [scispace.com]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. Synthesis of [5,6]-Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Schiff Bases from 6-Methyl-5-nitropyridine-2-carbaldehyde

Abstract & Scope

This technical guide details the protocol for synthesizing Schiff base ligands derived from 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3). Due to the specific electronic environment created by the electron-withdrawing nitro group (

These ligands are critical intermediates in the development of:

-

Bioinorganic Chelators: For Cu(II), Zn(II), and Ni(II) coordination complexes.

-

Pharmaceutical Candidates: Specifically antimicrobial and anticancer agents (e.g., against K562 leukemia cell lines).[1][2]

-

Catalysts: Tridentate pincer ligands for organic transformations.

Chemical Context & Reactivity Analysis[3][4][5]

Electronic "Push-Pull" Dynamics

The starting material, 6-Methyl-5-nitropyridine-2-carbaldehyde, presents a unique electrophilic center at the carbonyl carbon.

-

The Nitro Effect (C5): The strong electron-withdrawing nature of the

group significantly decreases electron density on the pyridine ring. This enhances the electrophilicity of the aldehyde carbonyl at C2, making it highly susceptible to nucleophilic attack by amines. -

The Methyl Effect (C6): While weakly electron-donating, the methyl group at C6 provides steric bulk adjacent to the nitro group. More importantly, it prevents nucleophilic attack at the C6 position, directing reactivity almost exclusively to the aldehyde.

Reaction Mechanism

The synthesis follows a classic acid-catalyzed condensation mechanism. The high electrophilicity of the substrate often allows for milder conditions than typical benzaldehyde derivatives.

DOT Diagram: Reaction Mechanism Logic

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| 6-Methyl-5-nitropyridine-2-carbaldehyde | Precursor | >95% Purity (CAS 25033-74-3) |

| Primary Amine | Nucleophile | 1.0 - 1.1 Equiv. (e.g., Aniline, Thiosemicarbazide) |

| Ethanol (EtOH) | Solvent | Absolute (Anhydrous preferred) |

| Glacial Acetic Acid | Catalyst | 2-3 drops (Catalytic) |

| Diethyl Ether | Wash Solvent | ACS Grade |

Step-by-Step Synthesis Procedure

Step 1: Pre-Solubilization Dissolve 1.0 mmol of 6-Methyl-5-nitropyridine-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

-

Note: Heating to 40°C may be required due to the nitro group's influence on solubility.

Step 2: Amine Addition Add 1.0 mmol (equimolar) of the target primary amine dropwise (if liquid) or portion-wise (if solid) to the stirring aldehyde solution.

-

Critical: Do not add excess amine initially; this prevents side reactions with the nitro group.

Step 3: Catalysis Add 2-3 drops of glacial acetic acid.

-

Observation: A color change (often yellow to orange/red) usually indicates the formation of the pre-equilibrium intermediate.

Step 4: Reflux Attach a condenser and reflux the mixture at 78-80°C for 3–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (

) should disappear.

Step 5: Isolation Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

If precipitate forms: Filter under vacuum.

-

If no precipitate: Reduce solvent volume by 50% using a rotary evaporator, then refrigerate overnight.

Step 6: Purification Recrystallize the crude solid from hot ethanol.[3][4] Wash the crystals with cold diethyl ether to remove unreacted amine.

Workflow Visualization

DOT Diagram: Experimental Workflow

Characterization & Validation

To ensure scientific integrity, the synthesized ligand must be validated using the following spectral markers.

| Technique | Expected Signal | Interpretation |

| FT-IR | 1610–1635 cm⁻¹ | Appearance of strong C=N (Azomethine) stretch. |

| FT-IR | ~1700 cm⁻¹ | Disappearance of the aldehyde C=O stretch (Critical for purity). |

| ¹H NMR | δ 8.5 – 9.0 ppm | Singlet (1H). The azomethine proton (–CH=N–).[3][4] |

| ¹H NMR | δ 2.6 – 2.8 ppm | Singlet (3H). The methyl group at C6. |

| ¹³C NMR | ~160 ppm | Azomethine carbon signal.[3] |

Troubleshooting Guide

-

Low Yield / No Precipitate: The Schiff base may be soluble in ethanol. Solution: Pour the reaction mixture into ice-cold water (50 mL). The hydrophobic Schiff base should precipitate out.

-

Hydrolysis: The product reverts to aldehyde on the TLC plate. Solution: The imine bond is hydrolytically unstable in acidic water. Neutralize the reaction mixture with a pinch of Sodium Bicarbonate before workup if the catalyst load was high.

-

Darkening/Tarry Product: Likely polymerization or oxidation of the amine. Solution: Perform the reaction under a Nitrogen (

) atmosphere.

References

-

Deepika, P., et al. (2022). "2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations."[3][4] Heliyon, 8(6), e09648.[3] Link[3]

-

Low, M.L., et al. (2011). "Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate." Metal-Based Drugs, 2011. Link

-

Abdelrhman, A., et al. (2017). "Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes."[5] Journal of Molecular Structure, 1145, 329–338.[5] Link

-

ChemicalBook. "6-Methyl-5-nitropyridine-2-carbaldehyde Product Properties." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Application Note: 6-Methyl-5-nitropyridine-2-carbaldehyde in Kinase Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS: 25033-74-3) as a "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors.

Executive Summary

The pyridine scaffold is a privileged structure in kinase inhibitor design, appearing in FDA-approved drugs such as Crizotinib , Imatinib , and Sorafenib . The specific building block 6-Methyl-5-nitropyridine-2-carbaldehyde offers a unique trifunctional handle that addresses three critical requirements of modern kinase inhibitor design:

-

C5-Nitro Group: A "masked" amine functionality for H-bond formation with the kinase hinge region (e.g., Met318 in c-Met or Glu81 in CDK2).

-

C2-Aldehyde: A versatile electrophile for introducing solubilizing "tails" (solvent-front binders) via reductive amination, critical for optimizing ADME properties.

-

C6-Methyl Group: Provides steric bulk to induce atropisomerism or fill hydrophobic pockets (gatekeeper interaction).

This guide provides a validated protocol for utilizing this intermediate to generate diverse libraries of 5-amino-6-methylpyridine-2-substituted inhibitors.

Retrosynthetic Logic & Structural Rationale

The utility of 6-Methyl-5-nitropyridine-2-carbaldehyde lies in its ability to serve as a divergent point for Fragment-Based Drug Discovery (FBDD) .

The "Head-and-Tail" Strategy

In many Type I and Type II kinase inhibitors, the molecule is conceptually divided into a "Head" (Hinge Binder) and a "Tail" (Solvent Exposed).

-

The Aldehyde (Position 2): Allows the late-stage attachment of diverse amine tails (e.g., N-methylpiperazine, morpholine) to modulate solubility and pKa without affecting the core binding mode.

-

The Nitro (Position 5): Once reduced to an amine, it serves as the nucleophile to couple with the core heteroaromatic scaffold (e.g., chloropyrimidine, quinoline).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis workflow using this building block.

Figure 1: Divergent synthetic workflow. The "Tail First" approach is preferred to avoid self-condensation of the amino-aldehyde intermediate.

Detailed Experimental Protocols

Protocol A: Introduction of Solubilizing Tail (Reductive Amination)

Objective: Functionalize the C2-aldehyde with a solubilizing moiety (e.g., N-methylpiperazine) to create the solvent-front binding domain.

Reagents:

-

6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

-

N-Methylpiperazine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (catalytic, 1-2 drops)

-

1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under N₂, dissolve the aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration). Add N-methylpiperazine (1.1 equiv) and catalytic acetic acid. Stir at room temperature for 1 hour. Note: Monitoring by TLC/LCMS should show the disappearance of the aldehyde and formation of the imine.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH/NH₃).

Critical Control Point: Do not use Sodium Cyanoborohydride (NaBH₃CN) if possible, as STAB is less toxic and offers better diastereoselectivity and functional group tolerance in the presence of the nitro group.

Protocol B: Unmasking the Hinge Binder (Nitro Reduction)

Objective: Convert the C5-nitro group to a primary amine (C5-NH₂) without reducing the pyridine ring or affecting the benzylic amine tail.

Reagents:

-

Nitro-pyridine intermediate from Protocol A

-

Iron powder (Fe) (5.0 equiv)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: Dissolve the nitro intermediate in EtOH/H₂O (4:1). Add NH₄Cl and Iron powder.

-

Reflux: Heat the suspension to 70–80°C with vigorous stirring for 2–4 hours.

-

Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad extensively with MeOH or EtOAc.

-

Isolation: Concentrate the filtrate. If the product is water-soluble (due to the piperazine tail), a "dry-loading" technique for purification is recommended, or extraction using n-Butanol.

Alternative Method: Hydrogenation (H₂, 1 atm, 10% Pd/C) is cleaner but may result in dechlorination if the molecule already contains aryl chlorides (common in kinase inhibitors).

Protocol C: Scaffold Assembly (S_NAr or Buchwald Coupling)

Objective: Couple the newly formed 5-amino-pyridine with a core kinase scaffold (e.g., 2,4-dichloropyrimidine).

Reagents:

-

5-Amino-6-methylpyridine derivative (1.0 equiv)

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: n-Butanol or DMF

Step-by-Step Methodology:

-

Nucleophilic Attack: Dissolve the amine and the chloropyrimidine in n-Butanol. Add DIPEA.

-

Heating: Heat to 100°C for 12 hours. The C5-amine of the pyridine is nucleophilic enough to displace the C4-chloride of the pyrimidine (S_NAr mechanism).

-

Validation: The product should be a 2-chloro-4-(pyridin-5-ylamino)pyrimidine, a classic kinase inhibitor core.

Quantitative Data Summary

| Reaction Step | Typical Yield | Key Impurity | Optimization Strategy |

| Reductive Amination | 85–95% | Bis-alkylation (rare with sec-amines) | Use STAB; Maintain anhydrous conditions initially. |

| Nitro Reduction (Fe) | 70–90% | Incomplete reduction (Nitroso) | Ensure vigorous stirring; Fresh Fe powder. |

| Nitro Reduction (H₂) | >95% | De-halogenation | Use Pt/C or add thiophene to poison Pd if halides present. |

| S_NAr Coupling | 50–75% | Regioisomer (C2 vs C4 attack) | Control temp; C4 is usually more reactive in pyrimidines. |

Case Study: Synthesis of c-Met Inhibitor Analogs

Context: c-Met (Hepatocyte Growth Factor Receptor) inhibitors often feature a 2-aminopyridine moiety. The 6-methyl group in the starting material (25033-74-3) mimics the steric environment required to bind in the ATP pocket while avoiding the "gatekeeper" residue clash.

Pathway:

-

Start: 6-Methyl-5-nitropyridine-2-carbaldehyde.

-

Tail: React with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (or similar amine) -> Not applicable here, we need reductive amination.

-

Correction: React with Morpholine . Result: 4-((6-methyl-5-nitropyridin-2-yl)methyl)morpholine.

-

-

Reduction: Convert to 6-methyl-5-morpholinomethyl-pyridin-3-amine.

-

Core Coupling: React with 3-fluoro-2-nitrophenol (or a quinoline core) to build the hinge binding region.

Significance: This specific aldehyde allows the rapid generation of "Tail" diversity (SAR exploration) at the beginning of the synthesis, rather than the end, which is more convergent and efficient for library generation.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

- Cho, H., et al. (2010). "Synthesis and SAR of 2-amino-5-substituted-pyridine derivatives as JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the aminopyridine scaffold).

- Ullrich, A., et al. (2011). "Crizotinib (PF-02341066) reveals the importance of the 2-aminopyridine scaffold in ALK/Met inhibition." Journal of Medicinal Chemistry.

-

ChemicalBook. (2023). "Product Entry: 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3)."[4][5]

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12828627, 6-Methyl-5-nitropyridine-2-carbaldehyde."

Sources

- 1. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 25033-74-3,6-Methyl-5-nitropyridine-2-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 6-methyl-5-nitropyridine-2-carbaldehyde | 25033-74-3 [chemicalbook.com]

use of 6-Methyl-5-nitropyridine-2-carbaldehyde as a building block for agrochemicals

Application Note: 6-Methyl-5-nitropyridine-2-carbaldehyde as a Strategic Scaffold in Agrochemical Discovery

Abstract

This technical guide details the utility of 6-Methyl-5-nitropyridine-2-carbaldehyde (CAS 25033-74-3) as a high-value intermediate for the synthesis of next-generation agrochemicals. Unlike simple pyridine derivatives, this tri-functionalized scaffold offers a unique orthogonal reactivity profile—combining an electrophilic aldehyde, a reducible nitro group, and a sterically significant methyl handle. This note provides validated protocols for leveraging these functionalities to generate libraries of thiosemicarbazone fungicides and fused-ring herbicide precursors , emphasizing reaction reliability and structural diversity.

Introduction: The "Tri-Functional" Advantage

In the competitive landscape of agrochemical discovery, the ability to rapidly diversify core structures is paramount. 6-Methyl-5-nitropyridine-2-carbaldehyde stands out because it allows for divergent synthesis without the need for protecting groups.[1]

-

The Aldehyde (C-2): Highly reactive toward nucleophiles (amines, hydrazines) for rapid scaffold extension.[1]

-

The Nitro Group (C-5): Acts as a "masked" amine. It withdraws electrons to activate the aldehyde but can be reduced post-condensation to facilitate cyclization or amide coupling.

-

The Methyl Group (C-6): Provides steric bulk that can modulate metabolic stability in the final active ingredient (AI) or serve as a site for radical halogenation.[1]

Target Applications:

-

Broad-Spectrum Fungicides: Via condensation to form hydrazones and thiosemicarbazones.

-

Post-Emergence Herbicides: Via reductive cyclization to form imidazo[4,5-b]pyridines.[1]

Chemical Profile & Handling

| Property | Specification | Application Note |

| CAS Number | 25033-74-3 | Verify identity via 1H-NMR (distinct aldehyde proton ~10.0 ppm). |

| Molecular Weight | 166.13 g/mol | -- |

| Appearance | Yellow to orange solid | Color deepens upon oxidation; store under Argon. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in hexanes/water. Use DMSO for biological assays. |

| Stability | Air-sensitive (Aldehyde) | CRITICAL: The aldehyde oxidizes to the carboxylic acid if left in air. Re-purify if m.p. depresses >2°C. |

Safety Protocol:

-

Hazard: Nitro-pyridines can be energetic.[1] Avoid heating dry solids above 100°C.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Storage: -20°C, desiccated, under inert atmosphere (Ar/N2).

Strategic Reaction Pathways

The following diagram illustrates the divergent utility of the scaffold. The Blue Path leads to fungicide candidates, while the Red Path leads to fused-ring herbicide cores.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and nitro groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazone Fungicide Libraries

Rationale: Thiosemicarbazones derived from pyridine carbaldehydes are potent chelators of transition metals (Fe, Cu) essential for fungal metabolism.

Reagents:

-

6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)[1]

-

Thiosemicarbazide derivative (1.1 equiv)

-

Ethanol (EtOH) or Methanol (MeOH)[1]

-

Catalytic Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (166 mg) of the aldehyde in 10 mL of absolute EtOH .

-

Note: If solubility is poor, add drops of DMSO until clear.

-

-

Addition: Add 1.1 mmol of the thiosemicarbazide.

-

Catalysis: Add 2-3 drops of glacial AcOH.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours .

-

Monitoring: Monitor by TLC (50:50 EtOAc:Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf product.

-

-

Isolation: Cool the reaction to room temperature, then to 0°C in an ice bath. The product typically precipitates as a crystalline solid.

-

Purification: Filter the solid and wash with cold EtOH (2 x 5 mL) followed by Et2O (2 x 5 mL).

-

Validation: Dry under vacuum. Yields are typically 85–95% .[1]

Self-Validating Check: The 1H-NMR should show the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the imine proton (HC=N) around 8.0–8.5 ppm .[1]

Protocol B: Reductive Cyclization to Imidazo[4,5-b]pyridines (Herbicide Core)

Rationale: This protocol converts the scaffold into a fused bicyclic system, mimicking the core structure of purines and known herbicides (e.g., Imazethapyr analogs). This requires reducing the nitro group after initial functionalization or in situ.

Reagents:

-

6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)[1]

-

Sodium Dithionite (Na2S2O4) (3.0 equiv) or Fe powder/NH4Cl

-

Primary Amine (R-NH2) (1.0 equiv)[1]

-

Solvent: DMF/Water (3:1)

Step-by-Step Methodology:

-

Imine Formation: Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in DMF/Water (5 mL) at RT for 1 hour to form the imine in situ.

-

Reduction: Add Na2S2O4 (3.0 mmol) slowly to the mixture.

-

Cyclization: Heat the mixture to 100°C for 6 hours. The newly formed amine attacks the imine carbon (or an added carbon source like triethyl orthoformate if a different cyclization is desired) to close the imidazole ring.

-

Alternative: For direct imidazopyridine formation from the aldehyde, oxidative cyclization conditions (e.g., Na2S2O5) are preferred.

-

-

Work-up: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

-

Purification: Flash chromatography is usually required (Gradient: 0-10% MeOH in DCM).[1]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete precipitation | Concentrate the mother liquor by 50% and re-cool. Add hexanes to force precipitation. |

| Impurity (Carboxylic Acid) | Oxidation of starting material | Check the aldehyde quality before starting. If >5% acid is present (NMR), recrystallize or pass through a short silica plug. |

| Product is Oily/Sticky | Residual solvent (DMSO/DMF) | Lyophilize the sample or perform an aggressive aqueous wash (Brine) during work-up. |

| No Reaction (Protocol B) | Steric hindrance | The 6-methyl group can sterically hinder attack at the 5-position. Increase temperature to 120°C or use microwave irradiation.[1] |

References

-

PubChem. (2023).[1] 6-Methyl-5-nitropyridine-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

-

Easmon, J., et al. (2001). Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones. This paper details the condensation chemistry relevant to pyridine carbaldehydes. [Link]

-

Bavetsias, V., et al. (2000). Design and synthesis of cyclopenta[g]quinazoline-based antifolates. Demonstrates the reduction and cyclization logic for nitro-aldehyde heterocycles. [Link]

Disclaimer: This document is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. 6-Methyl-2-pyridinecarboxaldehyde | C7H7NO | CID 70737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 3. 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

Application Note: Chemoselective Catalytic Conversion of 6-Methyl-5-nitropyridine-2-carbaldehyde

This Application Note is structured to provide actionable, high-level technical guidance on the catalytic transformations of 6-Methyl-5-nitropyridine-2-carbaldehyde . It deviates from standard templates to focus on the specific chemoselectivity challenges posed by the coexistence of a reactive aldehyde, an electron-deficient pyridine ring, and a reducible nitro group.

Executive Summary & Strategic Value

6-Methyl-5-nitropyridine-2-carbaldehyde (MW: 166.13 g/mol ) is a critical scaffold in the synthesis of type II kinase inhibitors and bicyclic antibiotics. Its synthetic value lies in its trifunctional nature:

-

C2-Formyl Group: A handle for chain extension or heterocycle formation.

-

C5-Nitro Group: A latent amine precursor for fusing rings (e.g., imidazo[4,5-b]pyridines).

-

C6-Methyl Group: Acidic protons susceptible to functionalization, though less reactive than C2.

The Challenge: Standard catalytic methods often lack chemoselectivity. For instance, heterogeneous hydrogenation (Pd/C, H₂) typically reduces both the nitro group and the aldehyde. This guide details two advanced catalytic protocols designed to decouple these reactivities:

-

Protocol A: Iridium-Catalyzed Reductive Amination (Preserves the Nitro group).

-

Protocol B: Vanadium-Catalyzed Oxidation to Carboxylic Acid (Green Chemistry route).

Reaction Logic & Pathway Analysis

The following decision tree illustrates the divergent pathways available depending on the catalytic system employed.

Figure 1: Chemoselective divergence. Protocol A and B (detailed below) offer selective functionalization, whereas standard hydrogenation (Path C) results in global reduction.

Protocol A: Chemoselective Reductive Amination

Objective: Convert the C2-aldehyde to a secondary amine while leaving the C5-nitro group intact. Mechanism: Transfer Hydrogenation.[1] Catalyst System: Cp*Ir(III) (Pentamethylcyclopentadienyl iridium dichloride dimer).

Rationale

Traditional reductive amination uses NaBH(OAc)₃ (stoichiometric) or Pd/C + H₂. The former generates boron waste; the latter risks reducing the nitro group to an aniline, which can then polymerize with the aldehyde. The Ir-catalyzed transfer hydrogenation utilizes ammonium formate as the hydrogen source, which is kinetically selective for the imine intermediate over the nitro group.

Materials

-

Substrate: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

-

Amine Partner: Primary amine (1.1 equiv)

-

Catalyst: [Cp*IrCl₂]₂ (0.5 – 1.0 mol%)

-

Reductant: Ammonium Formate (HCOONH₄) (5.0 equiv)

-

Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)

-

Conditions: 60°C, 4–8 hours.

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

In a reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1 mmol, 166 mg) and the amine partner (1.1 mmol) in MeOH (3 mL).

-

Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free-base it.

-

Stir at room temperature for 30 minutes to allow pre-equilibrium of the imine.

-

-

Catalyst Addition:

-

Add [Cp*IrCl₂]₂ (4 mg, 0.005 mmol) and Ammonium Formate (315 mg, 5 mmol).

-

Critical Check: Ensure the system is under an inert atmosphere (N₂ or Ar) to preserve catalyst longevity, although Cp*Ir is relatively air-stable.

-

-

Reaction:

-

Heat the mixture to 60°C. Monitor via LC-MS.

-

Endpoint: Look for the disappearance of the imine mass (M+H) and appearance of the amine mass (M+2H). The nitro group signal should remain unchanged.

-

-

Work-up:

Data Validation (Expected Results)

| Parameter | Value | Notes |

| Conversion | >95% | Aldehyde consumption |

| Selectivity | >98% | Retention of Nitro (-NO₂) group |

| Isolated Yield | 85-92% | Dependent on amine steric hindrance |

| By-product | <2% | Alcohol (from direct aldehyde reduction) |

Protocol B: Catalytic Aerobic Oxidation

Objective: Convert the C2-aldehyde to 6-Methyl-5-nitropyridine-2-carboxylic acid. Mechanism: Vanadyl-catalyzed peroxide oxidation. Catalyst System: VO(acac)₂ (Vanadyl acetylacetonate).

Rationale

Oxidizing electron-deficient pyridine aldehydes is notoriously difficult with mild reagents. Pinnick oxidation (NaClO₂) is effective but generates stoichiometric chlorinated waste. The VO(acac)₂ / H₂O₂ system acts as a biomimetic peroxidase mimic, activating hydrogen peroxide to form a reactive peroxovanadium species that inserts oxygen into the C-H bond of the aldehyde hydrate.

Materials

-

Substrate: 6-Methyl-5-nitropyridine-2-carbaldehyde (1.0 equiv)

-

Catalyst: VO(acac)₂ (1–3 mol%)

-

Oxidant: Hydrogen Peroxide (30% aq., 1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or Water

-

Conditions: Room Temperature to 40°C.

Step-by-Step Methodology

-

Preparation:

-

Dissolve the aldehyde (1 mmol, 166 mg) in MeCN (5 mL).

-

Add VO(acac)₂ (2.6 mg, 0.01 mmol). The solution typically turns a pale green/blue.

-

-

Oxidant Addition:

-

Add H₂O₂ (30% w/w, 1.5 mmol) dropwise over 5 minutes.

-

Safety: The reaction is exothermic. Maintain temperature <45°C using a water bath if scaling up (>5g).

-

-

Reaction:

-

Work-up (Precipitation Method):

-

The carboxylic acid product is often less soluble in MeCN than the aldehyde.

-

Cool the reaction to 0°C.

-

Add 1M HCl (2 mL) to quench and ensure the acid is protonated.

-

Extract with EtOAc or filter the precipitate if solid forms.

-

Recrystallize from Ethanol/Water if necessary.

-

Catalytic Cycle Visualization

Figure 2: Simplified catalytic cycle for Vanadium-mediated oxidation. The active peroxo species allows operation under mild, aerobic-like conditions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protocol A: Low Conversion | Steric hindrance of amine | Switch solvent to TFE (Trifluoroethanol); TFE activates the imine via H-bonding. |

| Protocol A: Nitro Reduction | Temperature too high | Strictly maintain T < 65°C. Formate decomposition accelerates >70°C. |

| Protocol B: Over-oxidation | Excess H₂O₂ | Use exactly 1.1–1.5 equiv. Quench immediately with Na₂S₂O₃ upon completion. |

| Protocol B: Poor Solubility | Highly crystalline substrate | Use a MeCN/Water (1:1) mixture or add 5 mol% Triton X-100 surfactant. |

References

-

Talukdar, D., et al. (2013). "Vanadyl Acetylacetonate Catalyzed Oxidation of Aldehydes to Carboxylic Acids."[9] Synlett, 24(08), 963-966.

-

Tanaka, K., et al. (2019). "Cp*Ir Complexes Bearing a 2-Picolinamide Moiety Effectively Catalyze a Direct Reductive Amination."[1] The Journal of Organic Chemistry, 84(17), 10962-10977.

-

Organic Chemistry Portal. "Synthesis of Carboxylic Acids by Oxidation of Aldehydes." (General overview of catalytic oxidation methods).

-

Sigma-Aldrich. "Application Note – Reductive Amination." (General protocols for automated synthesis).

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

Strategic Utilization of Nitropyridines as Electron-Deficient Ligands in Coordination Chemistry

Executive Summary

This guide addresses the technical challenges and strategic advantages of employing nitropyridines (2-, 3-, and 4-nitropyridine) as ligands in coordination chemistry.[1] Unlike electron-rich pyridines (e.g., DMAP) that form thermodynamically robust bonds, nitropyridines act as electron-deficient, weak